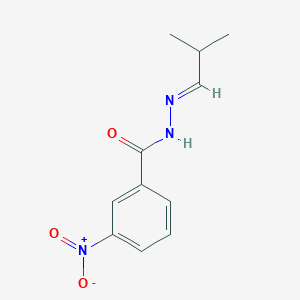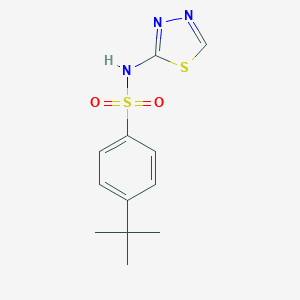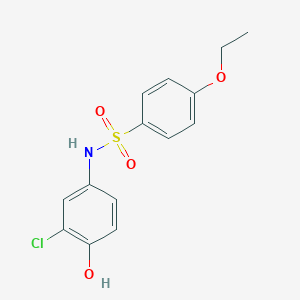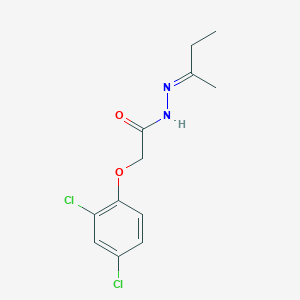
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the family of sulfonamides. It has been widely studied for its potential therapeutic applications in various diseases and disorders.
Aplicaciones Científicas De Investigación
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, hypertension, and neuropathic pain. It has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models.
Mecanismo De Acción
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide acts as an alpha-2 adrenergic receptor antagonist, which blocks the inhibitory effect of norepinephrine on insulin secretion and glucose uptake in pancreatic beta cells. It also decreases sympathetic nervous system activity, leading to reduced peripheral vascular resistance and blood pressure. N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain is not fully understood, but it is thought to involve the modulation of calcium channels and the inhibition of the release of excitatory neurotransmitters.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models. However, it may also have adverse effects on the cardiovascular system, such as increasing heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been widely used in laboratory experiments to study its effects on insulin secretion, glucose uptake, blood pressure, and neuropathic pain. Its advantages include its specificity for alpha-2 adrenergic receptors and its well-established mechanism of action. However, its limitations include its potential adverse effects on the cardiovascular system and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as obesity and metabolic syndrome. Another direction is to develop more potent and selective alpha-2 adrenergic receptor antagonists with fewer adverse effects. Additionally, further studies are needed to fully understand N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain and to develop more effective treatments for this condition.
Métodos De Síntesis
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonamide with 3-methylbenzylmagnesium bromide, followed by the reaction with ethyl iodide. The final product is obtained after purification by recrystallization.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-7-5-6-14(3)12-15)20(18,19)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |
Clave InChI |
MKRKXIXLRJNKCR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)